molecular formula C4H8ClF2N B1315828 2,2-Difluoro-1-methylcyclopropanamine hydrochloride CAS No. 128230-76-2

2,2-Difluoro-1-methylcyclopropanamine hydrochloride

Cat. No. B1315828
CAS RN: 128230-76-2
M. Wt: 143.56 g/mol
InChI Key: OZAHEWCEHNHWGI-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-methylcyclopropanamine hydrochloride (DFMCP-HCl) is a compound that is used in many scientific research applications. It is a cyclic amine with two fluorine substituents on the carbon atom and a hydrochloride group on the nitrogen atom. DFMCP-HCl is a versatile molecule that has been used in a variety of research studies, including studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Reactivity

One key application of difluorinated cyclopropanes, which could extend to 2,2-Difluoro-1-methylcyclopropanamine hydrochloride, involves their synthesis and reactivity. For instance, difluoro-substituted spirocyclopropaneisoxazolidines have been synthesized via 1,3-dipolar cycloaddition of difluoro(methylene)cyclopropanes with nitrones, showcasing high yields, good regioselectivity, and high stereoselectivity. This method could potentially be applied to synthesize related compounds like 2,2-Difluoro-1-methylcyclopropanamine for further applications in medicinal chemistry and material science (Hang et al., 2008). Additionally, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been reported as an efficient source of difluorocarbene, indicating that similar methodologies could be utilized for generating difluorocyclopropane structures (Eusterwiemann et al., 2012).

Biocatalysis

The biocatalytic synthesis of difluorinated cyclopropanes offers an eco-friendly and highly selective approach for producing these compounds, which could include this compound. For example, an efficient biocatalytic method has been developed for the diastereo- and enantioselective synthesis of CHF2-containing trisubstituted cyclopropanes, highlighting the potential for applying similar strategies to synthesize and manipulate the structure of this compound with high selectivity and yield (Carminati et al., 2020).

Material Science and Luminescence

Difluorinated cyclopropanes have also found applications in material science, particularly in the synthesis of luminiscent materials. The structural and luminescent properties of difluoro-dioxaborines, which share structural motifs with difluorinated cyclopropanes, have been studied, indicating potential applications of this compound in the development of new luminescent materials (Bukvetskii et al., 2011).

Biochemical Analysis

Biochemical Properties

2,2-Difluoro-1-methylcyclopropanamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monoamine oxidase and cytochrome P450 . These interactions are primarily due to the compound’s ability to act as a substrate or inhibitor, influencing the enzyme’s activity. For instance, its interaction with monoamine oxidase can lead to the inhibition of the enzyme, affecting the metabolism of neurotransmitters.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in the stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, it can impact metabolic pathways by affecting the activity of key enzymes involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to the active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme, altering its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including signs of toxicity such as weight loss, organ damage, and behavioral changes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be preferentially taken up by certain cell types or tissues, influencing its biological activity and effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity. For example, localization to the mitochondria can influence energy production and apoptosis, while localization to the nucleus can affect gene expression and cell cycle regulation.

properties

IUPAC Name

2,2-difluoro-1-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c1-3(7)2-4(3,5)6;/h2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAHEWCEHNHWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563121
Record name 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128230-76-2
Record name 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128230-76-2
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